

# "1-Pyrazin-2-yl-1,4-diazepane" chemical structure and IUPAC name

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## Compound of Interest

Compound Name: 1-Pyrazin-2-yl-1,4-diazepane

Cat. No.: B1333839

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## An In-depth Technical Guide to 1-Pyrazin-2-yl-1,4-diazepane

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This technical guide provides a detailed overview of the chemical compound **1-Pyrazin-2-yl-1,4-diazepane**, including its chemical structure, IUPAC name, and predicted physicochemical properties. Due to the limited availability of direct experimental data for this specific molecule, this document presents a plausible synthetic route and expected characterization data based on established methodologies for analogous N-aryl-1,4-diazepanes. Furthermore, potential biological activities and associated signaling pathways are discussed in the context of the known pharmacology of pyrazine and 1,4-diazepine derivatives. This guide serves as a valuable resource for researchers interested in the synthesis, characterization, and potential therapeutic applications of this and related compounds.

## Chemical Structure and Nomenclature

The chemical structure and IUPAC name for the compound of interest are foundational to any further investigation.

- Common Name: **1-Pyrazin-2-yl-1,4-diazepane**

- CAS Number: 502133-53-1[\[1\]](#)
- IUPAC Name: 1-(Pyrazin-2-yl)-1,4-diazepane[\[1\]](#)
- Molecular Formula: C<sub>9</sub>H<sub>14</sub>N<sub>4</sub>
- Molecular Weight: 178.23 g/mol

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- Chemical Structure:

## Physicochemical Properties (Predicted)

Quantitative data for **1-Pyrazin-2-yl-1,4-diazepane** is not readily available in the literature. The following table summarizes predicted physicochemical properties, which are crucial for assessing drug-likeness and developing analytical methods.

Property	Predicted Value	Data Source
Molecular Weight	178.23 g/mol	Calculated
logP	0.4	PubChem (Analog) <a href="#">[2]</a>
Topological Polar Surface Area (TPSA)	53.5 Å <sup>2</sup>	Calculated
Hydrogen Bond Donors	1	Calculated
Hydrogen Bond Acceptors	4	Calculated
Rotatable Bonds	1	Calculated

## Synthesis and Characterization

While a specific, published synthesis for **1-Pyrazin-2-yl-1,4-diazepane** has not been identified, a plausible and commonly employed method for the synthesis of N-aryl-1,4-diazepanes is the

Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds.

## Proposed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a generalized procedure based on established methods for similar couplings.

### Materials:

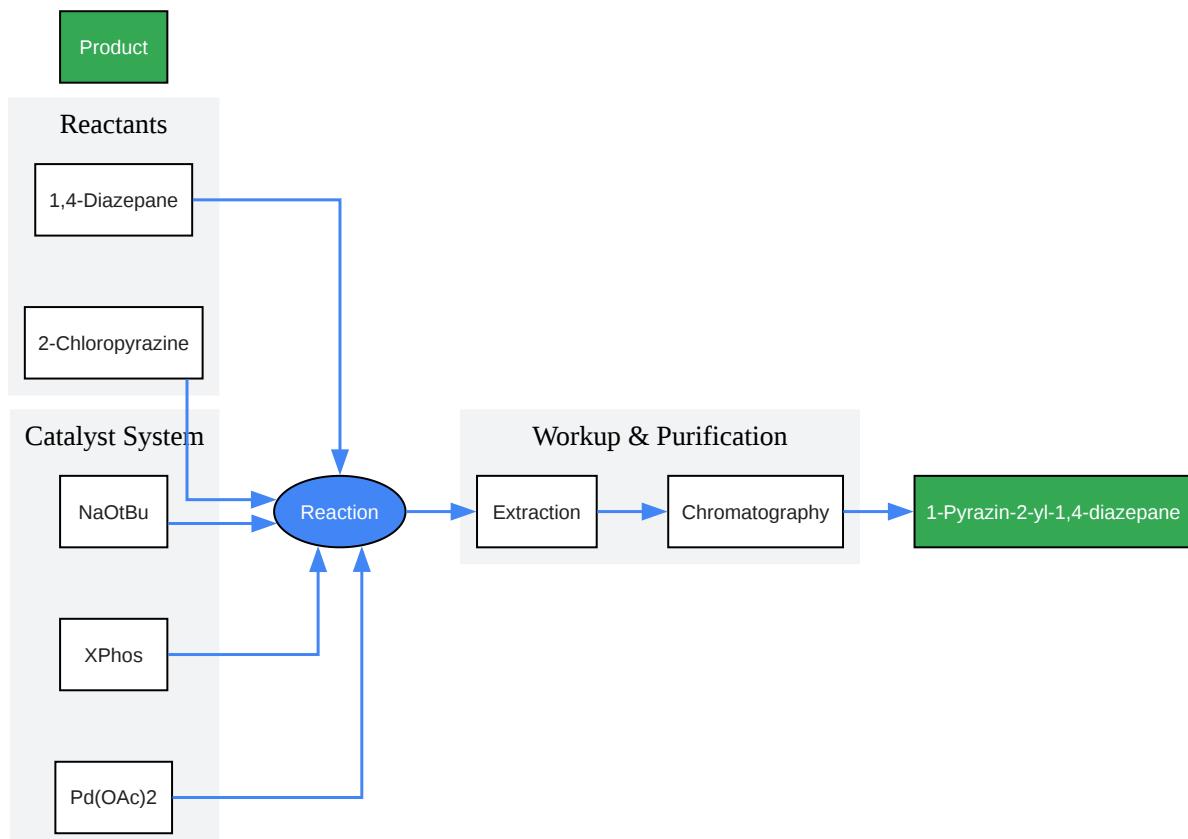
- 2-Chloropyrazine
- 1,4-Diazepane (Homopiperazine)
- Palladium(II) acetate ( $\text{Pd}(\text{OAc})_2$ )
- 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)
- Sodium tert-butoxide ( $\text{NaOtBu}$ )
- Toluene (anhydrous)
- Ethyl acetate
- Saturated aqueous sodium bicarbonate
- Brine
- Anhydrous sodium sulfate
- Silica gel for column chromatography

### Procedure:

- To an oven-dried Schlenk tube under an inert atmosphere (argon or nitrogen), add 2-chloropyrazine (1.0 mmol), 1,4-diazepane (1.2 mmol), sodium tert-butoxide (1.4 mmol), palladium(II) acetate (0.02 mmol), and XPhos (0.04 mmol).

- Add anhydrous toluene (5 mL) via syringe.
- Seal the Schlenk tube and heat the reaction mixture at 100 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
- Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield **1-Pyrazin-2-yl-1,4-diazepane**.

## Logical Workflow for Synthesis

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Caption: Proposed synthetic workflow for **1-Pyrazin-2-yl-1,4-diazepane**.

## Expected Characterization Data

The following table outlines the expected analytical data for the characterization of **1-Pyrazin-2-yl-1,4-diazepane**.

Technique	Expected Observations
<sup>1</sup> H NMR	Signals corresponding to the pyrazine ring protons (typically in the aromatic region, $\delta$ 8.0-8.5 ppm). Signals for the diazepane ring protons, likely appearing as complex multiplets in the aliphatic region ( $\delta$ 2.5-4.0 ppm). The NH proton of the diazepane ring will appear as a broad singlet.
<sup>13</sup> C NMR	Resonances for the carbon atoms of the pyrazine ring (in the aromatic region, $\delta$ 130-160 ppm). Resonances for the carbon atoms of the diazepane ring (in the aliphatic region, $\delta$ 40-60 ppm).
Mass Spectrometry (MS)	The molecular ion peak ( $M^+$ ) or the protonated molecular ion peak ( $[M+H]^+$ ) corresponding to the exact mass of the compound. Fragmentation patterns may show the loss of fragments from the diazepane ring.
Infrared (IR) Spectroscopy	C-H stretching vibrations for the aromatic and aliphatic protons. N-H stretching vibration for the secondary amine in the diazepane ring. C=N and C=C stretching vibrations characteristic of the pyrazine ring.

## Potential Biological Activity and Signaling Pathways

While no specific biological data for **1-Pyrazin-2-yl-1,4-diazepane** has been reported, the constituent moieties, pyrazine and 1,4-diazepane, are present in numerous biologically active compounds.

## Insights from Analogous Compounds

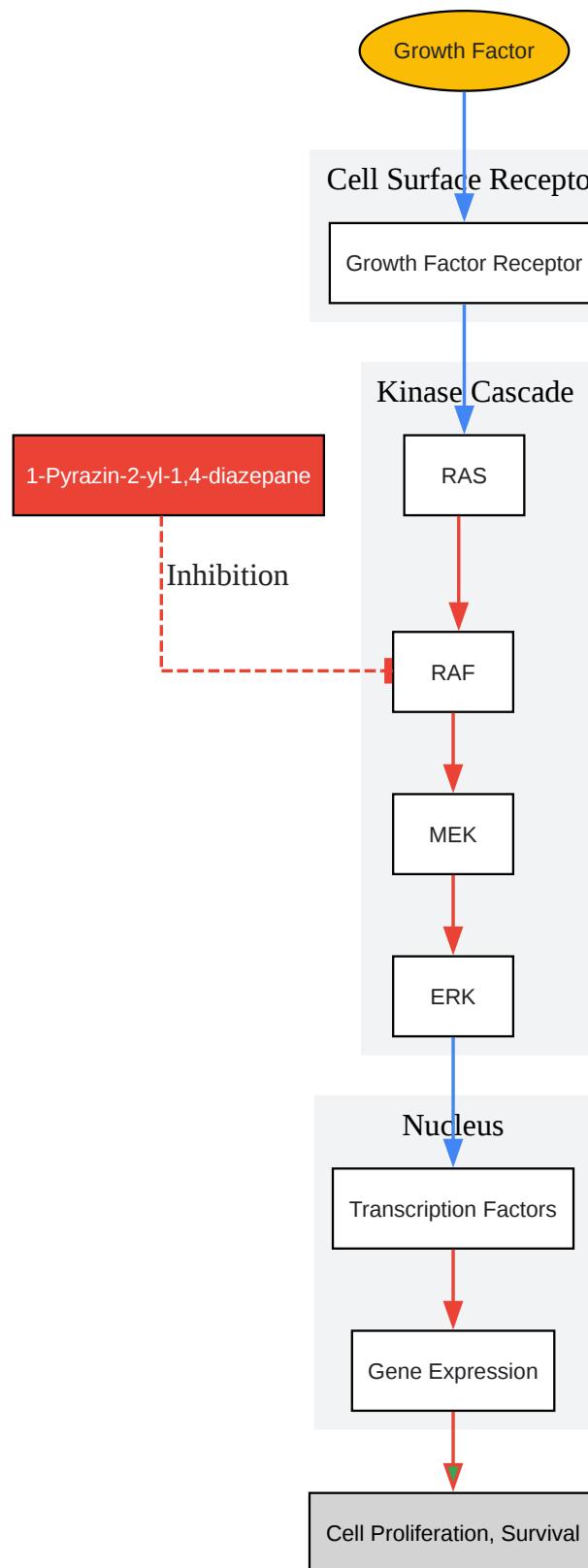
- **1,4-Diazepine Derivatives:** This class of compounds is well-known for its diverse pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, antibacterial,

antifungal, and anticancer properties.<sup>[3]</sup> The seven-membered ring serves as a versatile scaffold in medicinal chemistry.

- Pyrazine Derivatives: Pyrazine-containing molecules have been investigated for a wide range of therapeutic applications, including as kinase inhibitors in oncology.<sup>[4]</sup> The nitrogen atoms in the pyrazine ring can act as hydrogen bond acceptors, facilitating interactions with biological targets.

## Potential Signaling Pathway Involvement

Given the prevalence of pyrazine-based compounds as kinase inhibitors, a plausible area of investigation for **1-Pyrazin-2-yl-1,4-diazepane** would be its effect on intracellular signaling cascades regulated by kinases. For instance, many kinase inhibitors target pathways such as the MAPK/ERK and PI3K/Akt pathways, which are often dysregulated in cancer.

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